1-((2,4-Dichlorophenyl)sulfonyl)piperazine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A method for synthesizing a piperazine pharmaceutical intermediate involves diethanolamine undergoing a reaction with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride .
Molecular Structure Analysis
The molecular formula of “1-((2,4-Dichlorophenyl)sulfonyl)piperazine hydrochloride” is C10H13Cl3N2O2S. The molecular weight is 331.64.
Chemical Reactions Analysis
Piperazine derivatives have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
Research on piperazine derivatives, including compounds closely related to "1-((2,4-Dichlorophenyl)sulfonyl)piperazine hydrochloride," primarily focuses on their synthesis and potential as pharmaceutical intermediates. For instance, studies describe the synthesis of dichlorophenyl piperazine derivatives through various chemical processes, yielding intermediates that could be useful in developing therapeutic agents (Quan, 2006; Li Ning-wei, 2006). These intermediates are crucial for further pharmaceutical applications, including the development of drugs with specific biological activities.
Biological Activity and Drug Discovery
Some piperazine derivatives exhibit significant biological activity, making them candidates for drug discovery and development. For example, derivatives have been designed and characterized as adenosine A2B receptor antagonists, showing subnanomolar affinity and high selectivity, which highlights the potential for therapeutic applications (Borrmann et al., 2009). Additionally, certain derivatives have been synthesized and screened for α-glucosidase inhibitory activity, with some showing considerable potential, indicating their relevance in treating conditions like diabetes (Abbasi et al., 2019).
Antimicrobial and Antifungal Applications
Research also extends to the antimicrobial and antifungal properties of piperazine derivatives. Compounds have been synthesized and tested for their activity against various bacterial and fungal strains, with some showing moderate activity compared to known standard drugs (Roshan, 2018). These findings suggest the potential for piperazine derivatives in developing new antimicrobial and antifungal therapies.
Safety and Hazards
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-1-2-10(9(12)7-8)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCNKSGKESADQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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